molecular formula C17H20O4 B103498 4-Methylumbelliferyl heptanoate CAS No. 18319-92-1

4-Methylumbelliferyl heptanoate

Cat. No. B103498
CAS RN: 18319-92-1
M. Wt: 288.34 g/mol
InChI Key: FFNBFZWIBOIPIV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The empirical formula of 4-Methylumbelliferyl heptanoate is C17H20O4 . Its molecular weight is 288.34 . The SMILES string representation of its structure is CCCCCC(=O)Oc1ccc2C(C)=CC(=O)Oc2c1 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Methylumbelliferyl heptanoate are not detailed in the search results, it’s known to be a substrate for lipases . Lipases are enzymes that catalyze the hydrolysis of fats (lipids), and in this case, they would cleave the ester bond in 4-Methylumbelliferyl heptanoate .


Physical And Chemical Properties Analysis

4-Methylumbelliferyl heptanoate is a powder with a melting point of 41-42 °C (lit.) . It is soluble in pyridine and alcohols . Its fluorescence properties are λex 365 nm; λem 445 nm in 0.1 M Tris pH 8.0 (lipase) .

Scientific Research Applications

Enzyme Production in Escherichia Coli

4-Methylumbelliferyl heptanoate (MUH) has been used to study enzyme production in Escherichia coli. Research by Fiksdal et al. (1989) revealed that in various media conditions, the enzyme 4-methylumbelliferyl heptanoate hydrolase activity in Escherichia coli increased significantly, particularly in seawater with limited organic material. This increase in enzyme activity suggests MUH's utility in studying bacterial adaptation under nutrient limitation (Fiksdal et al., 1989).

Cell-Mediated Cytotoxicity and Proliferation Assays

MUH has been effectively used in fluorimetric assays for measuring cell-mediated cytotoxicity and cell proliferation. Virág et al. (1995) developed a method using MUH to detect cytotoxicity and proliferation, showing that it is comparable to the MTT method. This suggests its potential as a non-radioactive alternative for cytotoxicity assays (Virág, Kerékgyártó, & Fachet, 1995).

Anti-Cancer Agent Screening

MUH has been used in assays to screen for anti-cancer agents. Zouboulis et al. (1991) demonstrated that MUH-based fluorometric assays could detect anti-proliferative effects of anti-cancer compounds like cisplatin and vindesine on melanoma cells. This indicates its utility in screening potential anti-cancer agents with anti-proliferative activity (Zouboulis et al., 1991).

Lipase Activity Measurement

MUH has been evaluated as a substrate for measuring lipase activity. Miller et al. (1989) compared MUH hydrolysis with a conventional lipase assay in oats and found significant correlations, although the study concluded that MUH measures primarily esterase activity, not lipase activity in oats (Miller, Fulcher, & Altosaar, 1989).

Keratinocyte Proliferation Determination

MUH-based fluorometric assays have been used to assess keratinocyte proliferation in vitro. Stadler et al. (1989) found a strong correlation between fluorescence and cell number, indicating its effectiveness in studying the effects of growth inhibitors like interferon gamma on keratinocytes (Stadler et al., 1989).

Detection of Total and Fecal Coliforms in Water

MUH has been used in the rapid detection of coliform bacteria in water. Berg and Fiksdal (1988) evaluated fluorogenic methylumbelliferone substrates, including MUH, for detecting total and fecal coliforms in water. Their findings suggest that MUH-based methods can rapidly indicate coliform presence (Berg & Fiksdal, 1988).

Future Directions

While specific future directions for 4-Methylumbelliferyl heptanoate were not found in the search results, its use as a fluorogenic substrate for lipases suggests potential applications in biochemical research and diagnostics .

properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-3-4-5-6-7-16(18)20-13-8-9-14-12(2)10-17(19)21-15(14)11-13/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNBFZWIBOIPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066362
Record name 4-Methylumbelliferyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl heptanoate

CAS RN

18319-92-1
Record name 4-Methylumbelliferyl heptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18319-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylumbelliferyl heptanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018319921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methylumbelliferyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-oxo-2H-1-benzopyran-7-yl heptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.355
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
343
Citations
SS Miller, RG Fulcher, I Altosaar - Journal of cereal science, 1989 - Elsevier
… of 4methylumbelliferone and fluorescein have been reported to be suitable substrates for lipase9 - l5 • In the present work, a fluorogenic assay using 4-methylumbelliferyl heptanoate (…
Number of citations: 12 www.sciencedirect.com
L Fiksdal, M Pommepuy, A Derrien… - Applied and …, 1989 - Am Soc Microbiol
… The production of an enzyme, 4-methylumbelliferyl heptanoate hydrolase, in Escherichia … enriched with peptone, 4-methylumbelliferyl heptanoate hydrolase activity increased by 2 to 3 …
Number of citations: 8 journals.asm.org
E Nyfeler, J Grognux, D Wahler… - Helvetica chimica …, 2003 - Wiley Online Library
… the reactivity of 4methylumbelliferyl heptanoate (11), a … 4Methylumbelliferyl heptanoate (11) reacted with PSBL … The chemical lability problem of 4-methylumbelliferyl heptanoate (11) …
Number of citations: 49 onlinelibrary.wiley.com
CC Zouboulis, C Garbe, K Krasagakis… - Melanoma …, 1991 - europepmc.org
… h and were then incubated with 4-methylumbelliferyl heptanoate. The generated fluorescence … It is, therefore, suggested that the fluorometric assay with 4-methylumbelliferyl heptanoate …
Number of citations: 45 europepmc.org
F Heltved - Journal of Cereal Science, 1984 - Elsevier
… Two rapid fluorescence methods have been described for measuring lipase/esterase activity based upon the hydrolysis of 4-methylumbelliferyl heptanoate (MUH)IS-20 and fluorescein …
Number of citations: 16 www.sciencedirect.com
RV Almeida, SMC Alquéres, AL Larentis… - Enzyme and Microbial …, 2006 - Elsevier
… coli harboring the plasmid containing the ORF PF2001Δ60 exhibited its highest activity towards the substrate 4-methylumbelliferyl-heptanoate (C7) and lower activities towards 4-…
Number of citations: 42 www.sciencedirect.com
EN Dotsika, CJ Sanderson - Journal of immunological methods, 1987 - Elsevier
… Living cells incubated with fluorescein diacetate or 4-methylumbelliferyl heptanoate generate a fluorescent product which is proportional to the number of cells. This can be used as a …
Number of citations: 44 www.sciencedirect.com
I Tryland, L Fiksdal - Water science and technology, 1998 - Elsevier
… Limited information is available on the variation of cellular 4-methylumbelliferyl-heptanoate hydrolase (MUHase) activity of HB under different environmental conditions and it is not …
Number of citations: 11 www.sciencedirect.com
E Makrantonaki, CC Zouboulis - British Journal of Dermatology, 2007 - academic.oup.com
… Methods Cell proliferation and viability were measured by the 4‐methylumbelliferyl heptanoate fluorescence assay and by the Boehringer Lactate Dehydrogenase Assay kit, respectively…
Number of citations: 143 academic.oup.com
M Detmar, E Imcke, Z Ruszczak, CE Orfanos - Journal of investigative …, 1990 - Elsevier
… The cells were then washed twice in phosphate-buffered saline (PBS) and incubated with 100 ul of a solution of 100 ug/ml 4-methylumbelliferyl heptanoate (MUH) in PBS for 1 h at 37C. …
Number of citations: 53 www.sciencedirect.com

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